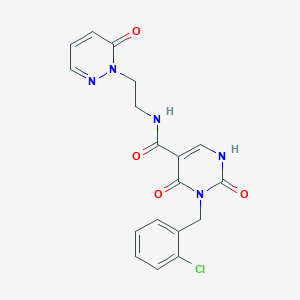![molecular formula C20H18BrClN2O3S B2395500 1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine CAS No. 1251559-65-5](/img/structure/B2395500.png)
1-[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains a piperidine ring (a six-membered ring with one nitrogen atom), an imidazole ring (a five-membered ring with two nitrogen atoms), and a chlorobenzoyl group (a benzene ring with a chlorine atom and a carbonyl group) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving nucleophilic substitution, condensation, or cyclization .Molecular Structure Analysis
The molecular structure of this compound likely involves multiple ring structures, including a piperidine ring and an imidazole ring, connected by various functional groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-withdrawing chlorobenzoyl group and the basic nitrogen atoms in the piperidine and imidazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could impact its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound is involved in various synthetic and characterization processes in medicinal chemistry. For instance, it has been noted for its role in the reactions of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides, which are used to prepare a series of carboxamides. These are then submitted to base-catalysed ring closure reactions to yield 4,5-dihydro-1H-imidazol-5-ones, a process significant for understanding chemical structures and reactions (Sedlák et al., 2008).
Structural and Conformational Studies
The compound is also used in the study of conformations of arylidene-imidazolone derivatives, which are of interest in medicinal chemistry due to their various pharmacological actions. Crystal structures determined by X-ray diffraction are crucial for understanding the possible conformations and interactions of such compounds (Żesławska et al., 2018).
Synthesis and Biological Activities
In another study, derivatives of this compound have been synthesized and structurally elucidated by spectral data. These derivatives exhibit valuable biological activities, such as antibacterial properties, showcasing the compound's significance in the development of new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).
Unusual Synthesis Mechanisms
The compound also plays a role in studies investigating unusual synthesis mechanisms, such as the formation of antihistamines and other pharmacologically active compounds. Understanding these mechanisms can offer insights into more efficient synthesis pathways for therapeutic agents (Jha, 2005).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(3-bromophenyl)-6-chloro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClN2O3S/c21-14-5-4-6-16(11-14)24-13-19(20(25)23-9-2-1-3-10-23)28(26,27)18-8-7-15(22)12-17(18)24/h4-8,11-13H,1-3,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDTASXMPWSDIQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-Difluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2395418.png)
![(E)-N'-((2-(benzo[d]thiazol-2-ylthio)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B2395419.png)

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2395423.png)

![(4-Methylthiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2395426.png)
![(2-Phenylthiazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2395427.png)

![5-[(tert-Butoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2395431.png)



